2-((Methoxymethoxy)methyl)cyclopentanone
Description
Contextualization of Cyclopentanone (B42830) Scaffolds in Organic Chemistry
Cyclopentanone, a five-membered cyclic ketone, serves as a fundamental structural motif in a multitude of natural products and biologically active compounds. mdpi.com Its prevalence in nature underscores its importance as a target for synthetic chemists. The cyclopentane (B165970) ring system is a core component of prostaglandins, a class of physiologically active lipid compounds with diverse roles in the body, including the regulation of inflammation and blood pressure. libretexts.orgreactome.org Beyond prostaglandins, cyclopentanone derivatives are found in jasmine-scented compounds, highlighting their relevance in the fragrance industry. mdpi.com
The utility of the cyclopentanone scaffold extends to its role as a versatile precursor in the synthesis of various complex molecules. ui.ac.id Through a range of chemical transformations, the cyclopentanone ring can be elaborated and functionalized to create intricate three-dimensional structures. This adaptability has made it a common starting point for the total synthesis of numerous natural products. nih.gov
Significance of Functionalized Cyclopentanones as Key Synthetic Intermediates
The strategic placement of functional groups on the cyclopentanone ring dramatically enhances its utility as a synthetic intermediate. These functional groups provide reactive handles for the introduction of additional molecular complexity and the stereocontrolled formation of new chemical bonds. The synthesis of prostaglandins, for instance, heavily relies on meticulously functionalized cyclopentanone intermediates to construct the characteristic side chains with the correct stereochemistry. libretexts.orglibretexts.org
A prime example of a highly functionalized cyclopentanone intermediate is the Corey lactone, a cornerstone in the synthesis of a wide variety of prostaglandins. libretexts.org The development of synthetic routes to the Corey lactone and similar intermediates has been a significant area of research in organic chemistry, driving the discovery of new synthetic methods and strategies. libretexts.org The ability to introduce substituents at specific positions of the cyclopentanone ring with high stereoselectivity is crucial for the successful synthesis of these complex and biologically important molecules.
The synthesis of 2-((Methoxymethoxy)methyl)cyclopentanone begins with the preparation of its precursor, 2-(hydroxymethyl)cyclopentanone (B1310601). This precursor can be synthesized through various methods, including the Baylis-Hillman reaction. The subsequent step involves the protection of the primary alcohol as a methoxymethyl ether.
Overview of the Methoxymethoxy (MOM) Group as a Protecting Group and its Synthetic Implications
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. These temporary blocking groups are known as protecting groups. The methoxymethyl (MOM) group is a widely used protecting group for alcohols. wikipedia.orgadichemistry.com It is classified as an acetal (B89532), which renders the protected alcohol inert to a wide range of reaction conditions. adichemistry.com
The MOM group is typically introduced by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org This reaction is generally efficient and proceeds under mild conditions.
| Property | Description |
| Chemical Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| Appearance | Colorless to yellow liquid |
| Common Precursor | 2-(Hydroxymethyl)cyclopentanone |
The stability of the MOM group is a key aspect of its utility. It is stable to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This robustness allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected alcohol.
The removal of the MOM group, or deprotection, is typically achieved under acidic conditions. wikipedia.orgadichemistry.com Mild acidic hydrolysis can efficiently cleave the acetal and regenerate the original alcohol. The ability to both introduce and remove the MOM group under specific and mild conditions is a critical requirement for any effective protecting group.
Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(methoxymethoxymethyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H14O3/c1-10-6-11-5-7-3-2-4-8(7)9/h7H,2-6H2,1H3 |
InChI Key |
VFLMAMXGZSANRV-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1CCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxymethoxy Methyl Cyclopentanone and Analogous Cyclopentanone Derivatives
Classical Approaches to Cyclopentanone (B42830) Core Construction
The formation of the cyclopentanone core can be achieved through several well-established synthetic strategies. These methods often start from acyclic precursors and rely on intramolecular reactions to form the five-membered ring.
Ketonic Decarboxylation of Adipic Acid Derivatives
A historically significant and industrially relevant method for the synthesis of cyclopentanone is the ketonic decarboxylation of adipic acid and its derivatives. organic-chemistry.orgwikipedia.org This reaction involves the pyrolysis of a dicarboxylic acid or its salt, leading to the formation of a cyclic ketone with the loss of carbon dioxide and water. wikipedia.org
The mechanism is proposed to involve the formation of an intermediate β-keto acid, which then readily undergoes decarboxylation. researchgate.netnih.govresearchgate.net The reaction can be catalyzed by various metal oxides or weak bases. organic-chemistry.orgwikipedia.org For instance, heating adipic acid in the presence of a catalytic amount of a weak base, such as sodium carbonate, can selectively yield cyclopentanone. organic-chemistry.org An advantage of this method is the retention of stereochemistry at the β-positions of substituted adipic acids, making it valuable in asymmetric synthesis. organic-chemistry.org
Table 1: Examples of Catalysts for Ketonic Decarboxylation of Adipic Acid
| Catalyst | Temperature (°C) | Yield of Cyclopentanone (%) | Reference |
| Barium hydroxide | High | Good | wikipedia.org |
| Sodium carbonate (catalytic) | ~300 | High | organic-chemistry.org |
| Iron(III) oxide | 250 - 290 | - | google.com |
| Zeolite/Phosphate catalysts | 150 - 450 | up to 88 (selectivity) | google.com |
This table presents a selection of catalysts and conditions for the synthesis of cyclopentanone via ketonic decarboxylation. Specific yields can vary based on reaction scale and conditions.
Intramolecular Annulation Reactions and Cyclizations
Intramolecular cyclization reactions of linear precursors are a powerful tool for the construction of the cyclopentanone ring. These reactions involve the formation of a carbon-carbon bond within a single molecule to close the ring.
A prominent example is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester to form a β-keto ester. organicchemistrytutor.com For the synthesis of cyclopentanone derivatives, a 1,6-diester, such as diethyl adipate, is treated with a strong base (e.g., sodium ethoxide) to induce cyclization, forming a 2-carbalkoxycyclopentanone. Subsequent hydrolysis and decarboxylation of the β-keto ester afford the corresponding cyclopentanone. organicchemistrytutor.com
Other intramolecular annulation strategies include radical cyclizations and transition-metal-catalyzed reactions. For example, the generation of acyl radicals from unsaturated carboxylic acids followed by intramolecular addition to a double bond can yield 2-substituted cyclopentanones. organic-chemistry.org
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions provide an alternative route to the cyclopentanone core, often starting from a pre-existing carbocycle. The Tiffeneau-Demjanov rearrangement is a classic example of a one-carbon ring expansion. wikipedia.orgsynarchive.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org The diazotization of the primary amine leads to the formation of a diazonium ion, which departs as nitrogen gas, generating a primary carbocation. A subsequent 1,2-alkyl shift from the ring expands the ring by one carbon, and the resulting carbocation is captured by the hydroxyl group to form the ketone after deprotonation. wikipedia.orgslideshare.netwikipedia.org This methodology can be used to convert cyclobutane (B1203170) derivatives into cyclopentanones. wikipedia.org While effective for the synthesis of five-, six-, and seven-membered rings, the yields can decrease with larger starting rings. wikipedia.org
Directed Synthesis of 2-((Methoxymethoxy)methyl)cyclopentanone
The synthesis of the specifically substituted target molecule, this compound, requires methods for introducing the (methoxymethoxy)methyl group at the 2-position of the cyclopentanone ring. This can be achieved through multi-step sequences or potentially more streamlined one-pot procedures.
Multi-step Synthetic Routes
A logical multi-step approach to this compound would involve the initial formation of 2-hydroxymethylcyclopentanone, followed by the protection of the hydroxyl group.
Step 1: Hydroxymethylation of Cyclopentanone
The introduction of a hydroxymethyl group at the α-position of a ketone can be achieved through an aldol (B89426) reaction with formaldehyde (B43269). This reaction typically requires a basic or acidic catalyst. A related transformation is the Morita-Baylis-Hillman reaction of 2-cyclopenten-1-one (B42074) with formalin, which yields 2-hydroxymethyl-2-cyclopenten-1-one. organic-chemistry.org Subsequent reduction of the double bond would provide 2-hydroxymethylcyclopentanone.
Step 2: Protection of the Hydroxyl Group
The resulting 2-hydroxymethylcyclopentanone possesses a primary alcohol that can be protected as a methoxymethyl (MOM) ether. This is a common protecting group strategy in organic synthesis. total-synthesis.com The protection is typically carried out by treating the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). total-synthesis.comwikipedia.org
A plausible synthetic sequence is outlined below:
Enolate Formation: Treatment of cyclopentanone with a suitable base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate.
Hydroxymethylation: Reaction of the enolate with formaldehyde to introduce the hydroxymethyl group at the 2-position.
MOM Protection: Protection of the resulting alcohol with MOM-Cl and a base like DIPEA to afford this compound.
One-Pot Preparations and Process Optimization
In principle, the synthesis of 2-substituted cyclopentanones can be streamlined into a one-pot process. For instance, a process for preparing 2-alkylcyclopentanones from adipic esters in a single reaction vessel has been described. google.com This involves the cyclization of the adipic ester to form the cyclopentanone-2-carboxylic ester salt, followed by in-situ alkylation and subsequent hydrolysis and decarboxylation. google.com
Adapting such a strategy for the synthesis of this compound would be challenging due to the nature of the required electrophile and the multiple transformations involved. A more feasible one-pot approach might involve the copper-catalyzed 1,4-reduction of a 3-substituted cyclopentenone, followed by alkylation of the resulting silyl (B83357) enol ether in the same reaction vessel. nih.gov However, the direct introduction of the (methoxymethoxy)methyl group via this method would depend on the availability of a suitable electrophile.
A hypothetical one-pot procedure for the direct synthesis from cyclopentanone could involve the generation of the enolate, followed by sequential addition of formaldehyde and then MOM-Cl. However, the compatibility of the reagents and the potential for side reactions would need to be carefully optimized.
Table 2: Summary of Synthetic Approaches
| Approach | Description | Key Intermediates | Advantages | Disadvantages |
| Multi-step Synthesis | Sequential hydroxymethylation and protection of cyclopentanone. | 2-Hydroxymethylcyclopentanone | Reliable and well-precedented individual steps. | Longer reaction sequence, requires isolation of intermediates. |
| One-Pot Synthesis | Combination of multiple reaction steps in a single vessel. | In-situ generated intermediates | Increased efficiency, reduced waste. | Requires careful control of reaction conditions to avoid side reactions. |
Role of Acid-Catalyzed Hydrolysis and Deprotection Steps
The methoxymethyl (MOM) group is classified as an acetal (B89532), which makes it stable to a variety of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, but labile under acidic conditions. adichemistry.comthieme-connect.de This property is fundamental to its role as a protecting group for hydroxyl functions. The final step in many synthetic routes toward hydroxylated cyclopentanones involves the acid-catalyzed hydrolysis of the MOM ether to unveil the target alcohol.
The cleavage is typically achieved by treating the MOM-protected compound with a Brønsted or Lewis acid. wikipedia.org The mechanism begins with the protonation of one of the ether oxygens by a strong acid, converting it into a good leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequent cleavage of the carbon-oxygen bond, often with nucleophilic assistance from water or an alcohol solvent, leads to a hemiacetal intermediate that rapidly decomposes to release the free alcohol, formaldehyde, and methanol (B129727). total-synthesis.com
Table 1: Common Reagents for Acid-Catalyzed MOM Deprotection
| Reagent | Typical Conditions | Characteristics |
|---|---|---|
| Hydrochloric Acid (HCl) | Dilute HCl in MeOH or THF, often with heating | Strong acid, effective but can be harsh. adichemistry.com |
| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂, often at room temperature | Strong acid, useful when aqueous conditions are to be avoided. thieme-connect.de |
| Pyridinium p-toluenesulfonate (PPTS) | PPTS in t-BuOH or other alcohols, often with heating | Mildly acidic catalyst, good for sensitive substrates. total-synthesis.com |
| Silica-supported Sodium Hydrogen Sulfate | NaHSO₄·SiO₂ in a solvent like CH₂Cl₂ | Heterogeneous catalyst, allows for simple filtration-based workup. organic-chemistry.org |
| Lewis Acids (e.g., TMSBr) | Trimethylsilyl bromide in CH₂Cl₂ at low temperature | Reactive electrophiles that can cleave MOM ethers under non-protic conditions. total-synthesis.com |
Strategies for Introducing and Manipulating the Methoxymethoxy Moiety
The introduction of the methoxymethyl (MOM) protecting group onto a hydroxyl function, such as that in a 2-(hydroxymethyl)cyclopentanone (B1310601) precursor, is a standard etherification reaction. The most common method involves the use of an electrophilic source of the "MOM" cation. thieme-connect.de
Chloromethyl methyl ether (MOMCl) is a frequently used reagent for this purpose. The reaction is typically carried out in the presence of a non-nucleophilic, hindered base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane. adichemistry.comwikipedia.org The base neutralizes the HCl generated during the reaction. An alternative procedure involves deprotonating the alcohol first with a strong base, like sodium hydride (NaH), to form an alkoxide, which then displaces the chloride from MOMCl. adichemistry.comtotal-synthesis.com
Another common method for MOM protection utilizes dimethoxymethane (B151124) (methylal) under acidic catalysis, for example, with phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.com This approach represents an acetal exchange reaction and avoids the use of the highly carcinogenic chloromethyl methyl ether. adichemistry.comthieme-connect.de The choice of method depends on the substrate's stability and the presence of other functional groups.
In the synthesis of complex molecules like functionalized cyclopentanone derivatives, multiple hydroxyl groups or other reactive sites may need to be masked and later revealed at different stages. This challenge is addressed through orthogonal protecting group strategies. jocpr.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others in the same molecule. jocpr.com
The MOM group is an acid-labile acetal. It is orthogonal to base-labile groups (e.g., esters like acetate), groups removed by hydrogenolysis (e.g., benzyl (B1604629) ethers), and groups cleaved by fluoride (B91410) ions (e.g., silyl ethers like TBDMS). jocpr.com This orthogonality allows for selective deprotection sequences. For example, a synthetic intermediate could bear a MOM ether on one alcohol and a TBDMS ether on another. The TBDMS group could be selectively removed using a fluoride source (like TBAF) to allow for further reaction at that site, while the MOM group remains intact. Later in the synthesis, the MOM group can be removed under acidic conditions to reveal the second alcohol. This strategic differentiation is crucial for controlling regioselectivity and efficiently assembling complex molecular architectures. jocpr.comnih.gov
Stereoselective Synthesis of Functionalized Cyclopentanones
The biological activity of cyclopentanone-containing molecules is often dependent on their specific stereochemistry. Therefore, developing methods for the stereoselective construction of the cyclopentane (B165970) core is a major focus of synthetic organic chemistry. acs.orgacs.org
Asymmetric catalysis employs chiral catalysts to convert achiral starting materials into chiral products with high enantiomeric excess (ee). This approach is highly efficient for establishing absolute stereochemistry in cyclopentanone frameworks.
Several powerful asymmetric catalytic methods have been developed:
Asymmetric Conjugate Addition: Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 2-cyclopentenone is a robust method for preparing chiral 3-arylcyclopentanones, often with high yields and excellent enantioselectivity (e.g., 98% ee). nih.gov
Asymmetric Hydrogenation: Chiral iridium complexes bearing ligands like BiphPHOX can catalyze the double asymmetric hydrogenation of 2,5-dialkylidenecyclopentanones. This process creates two new stereocenters, delivering chiral 2,5-disubstituted cyclopentanones with outstanding stereoselectivity (up to >20:1 dr and >99.9% ee). acs.org
Organocatalytic Cascade Reactions: A multicatalytic cascade sequence using a chiral secondary amine (like a prolinol derivative) and an N-heterocyclic carbene (NHC) catalyst can facilitate a formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.govnih.gov This one-pot process constructs densely functionalized α-hydroxycyclopentanones containing three contiguous stereocenters with high enantioselectivities. nih.govnih.gov
Table 2: Examples of Asymmetric Catalysis in Cyclopentanone Synthesis
| Reaction Type | Catalyst System | Product Type | Reported Stereoselectivity | Reference |
|---|---|---|---|---|
| Asymmetric 1,4-Addition | [Rh(COD)Cl]₂ / (R,R)-Ph-bod | 3-Arylcyclopentanone | 98% ee | nih.gov |
| Double Asymmetric Hydrogenation | Iridium / BiphPHOX Ligand | 2,5-Disubstituted Cyclopentanone | >20:1 dr, >99.9% ee | acs.org |
| Michael/Benzoin Cascade | Prolinol Ether / Triazolium Salt (NHC) | α-Hydroxycyclopentanone | >99% ee | nih.gov |
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. In cyclopentanone synthesis, this is crucial for establishing the correct spatial arrangement of substituents on the five-membered ring.
Key strategies for achieving diastereoselective control include:
Domino and Cascade Reactions: A rhodium-catalyzed domino sequence initiated by a carbene can react with vinyldiazoacetates to generate cyclopentanes bearing four stereocenters with exceptionally high diastereoselectivity (>97:3 dr). nih.gov
Substrate-Controlled Reactions: The stereochemistry of existing centers in a substrate can direct the approach of incoming reagents. For instance, an aza-Michael reaction on a cyclopentenone derivative can proceed with excellent diastereoselectivity, guided by hydrogen bonding between a resident tertiary alcohol and the incoming nucleophile. thieme-connect.com
Lewis Acid-Catalyzed Cycloadditions: A dual Lewis acid system (e.g., InBr₃–EtAlCl₂) can promote the diastereoselective [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes to form highly substituted cyclopentanones with good to excellent diastereoselectivity. rsc.org Similarly, base-promoted (NaOH) cycloadditions between donor-acceptor cyclopropanes and enamides can yield spiro(cyclopentane-1,3'-indoline) derivatives as single diastereomers. frontiersin.org These reactions construct the cyclopentane ring while simultaneously setting the relative stereochemistry of its substituents.
Enantioselective Conjugate Additions to Cyclopentenone Derivatives
Enantioselective conjugate addition reactions to α,β-unsaturated carbonyl compounds, such as cyclopentenone, represent one of the most powerful and widely utilized methods for the stereoselective formation of carbon-carbon bonds. These reactions, often catalyzed by chiral metal complexes, allow for the introduction of a variety of substituents at the β-position with high levels of enantiocontrol.
A notable advancement in this area is the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. nih.govorganic-chemistry.orgpnas.org This method provides an efficient route to chiral 2-alkylated cyclopentanones. The use of commercially available chiral ferrocenyl-based diphosphine ligands, such as TaniaPhos and JosiPhos derivatives, in conjunction with copper salts like CuCl or CuBr·SMe₂, has proven to be particularly effective. organic-chemistry.orgpnas.org These catalytic systems can achieve high regioselectivity and excellent enantioselectivity (up to 96% ee) with a range of Grignard reagents. organic-chemistry.orgpnas.org
A key advantage of using Grignard reagents is their ready availability and lower cost compared to other organometallic reagents like dialkylzincs. nih.govpnas.org The reaction conditions are typically mild, often proceeding at 0 °C or lower, with moderate catalyst loading (e.g., 5 mol %). pnas.org The success of these reactions is attributed to the formation of a chiral copper complex that activates the enone towards nucleophilic attack by the Grignard reagent, with the chiral ligand dictating the facial selectivity of the addition.
Table 1: Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclohexenone
| Entry | Grignard Reagent | Ligand | Yield (%) | ee (%) |
| 1 | MeMgBr | JosiPhos | 95 | 92 |
| 2 | EtMgBr | JosiPhos | 98 | 96 |
| 3 | n-PrMgBr | JosiPhos | 97 | 95 |
| 4 | MeMgBr | TaniaPhos | 96 | 85 |
| 5 | EtMgBr | TaniaPhos | 98 | 94 |
Data adapted from Feringa, B. L., et al. (2004). organic-chemistry.orgpnas.org
While a direct conjugate addition of a "(methoxymethoxy)methyl" nucleophile has not been explicitly reported, a plausible synthetic route to this compound involves a two-step sequence. First, an enantioselective conjugate addition of a suitable hydroxymethyl equivalent to cyclopentenone would furnish 2-(hydroxymethyl)cyclopentanone. Subsequently, the hydroxyl group can be protected as a methoxymethyl (MOM) ether. The protection of alcohols with a MOM group is a standard procedure in organic synthesis, typically achieved by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comnih.gov
Alternatively, the Morita-Baylis-Hillman reaction of 2-cyclopentenone with formaldehyde, catalyzed by a phosphine (B1218219) such as tributylphosphine, can yield 2-hydroxymethyl-2-cyclopenten-1-one. organic-chemistry.org Subsequent reduction of the double bond under asymmetric conditions would provide the chiral 2-(hydroxymethyl)cyclopentanone, which could then be protected as the MOM ether.
Asymmetric Michael Additions to Cyclic Ketones
The asymmetric Michael addition is a cornerstone of enantioselective synthesis, providing a versatile method for the formation of C-C bonds with the creation of new stereocenters. In the context of synthesizing 2-substituted cyclopentanones, this reaction typically involves the addition of a nucleophile to a cyclopentenone acceptor, mediated by a chiral catalyst.
Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions. Chiral secondary amines, such as proline and its derivatives, can catalyze the addition of nucleophiles to enones through the formation of a transient chiral enamine intermediate. This approach has been successfully applied to the addition of various carbon nucleophiles to cyclic enones.
Another significant class of catalysts for asymmetric Michael additions are organometallic complexes. For instance, the conjugate addition of organozinc reagents to enones has been extensively studied. nih.govrsc.org These reactions can be performed in the presence of a chiral ligand, leading to the formation of the desired product with high enantioselectivity. The use of mixed aliphatic organozinc reagents in multicomponent reactions also provides a pathway to functionalized cyclopentanone derivatives. nih.gov
While direct asymmetric Michael addition of a methoxymethyl-containing nucleophile to cyclopentenone is not well-documented, analogous transformations with other nucleophiles highlight the potential of this strategy. For example, the addition of malonates to cyclopentenone has been achieved with high enantioselectivity using chiral catalysts.
Table 2: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Chiral Diamine/Acid | Toluene | 60 | 75 |
| 2 | Chiral Diamine/Acid | THF | 72 | 80 |
| 3 | Chiral Diamine/Acid | Dichloromethane | 65 | 78 |
| 4 | Chiral Diamine/Acid | Methanol | 95 | 92 |
Illustrative data based on general principles of organocatalytic Michael additions.
The synthesis of this compound via an asymmetric Michael addition could be envisioned through the use of a nucleophile bearing a masked hydroxymethyl group, such as a silyl-protected hydroxymethyl anion equivalent. Following the Michael addition, deprotection of the silyl group and subsequent protection as a MOM ether would yield the target compound.
Reactivity and Chemical Transformations of 2 Methoxymethoxy Methyl Cyclopentanone
Reactions at the Carbonyl Group
The carbonyl group is a primary site for nucleophilic attack, leading to a variety of addition and condensation products.
The electrophilic carbon of the carbonyl group readily reacts with a wide array of carbon- and heteroatom-based nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that add to the carbonyl to form tertiary alcohols upon acidic workup. umich.eduresearchgate.net
The stereochemical outcome of these additions to the chiral center at the α-position is of significant interest. The presence of the α-substituent, a (methoxymethoxy)methyl group, influences the facial selectivity of the nucleophilic attack. The stereochemistry of the resulting tertiary alcohol can often be predicted by established stereochemical models such as the Felkin-Anh model or by considering chelation control. openochem.orgchemistnotes.com
Felkin-Anh Model: This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon to minimize steric hindrance. openochem.orgchemistnotes.com
Chelation Control: In cases where the organometallic reagent contains a Lewis acidic metal (e.g., Mg in Grignard reagents) and the α-substituent has a Lewis basic atom (the ether oxygen), a five-membered chelate can form. This rigidifies the conformation and directs the nucleophile to attack from the less hindered face of the chelate, often leading to a different diastereomer than predicted by the Felkin-Anh model. umich.eduscilit.com
| Organometallic Reagent | Expected Major Diastereomer (Model) | Product Type |
| Methyllithium (CH₃Li) | Felkin-Anh adduct | Tertiary alcohol |
| Methylmagnesium bromide (CH₃MgBr) | Chelation-controlled adduct | Tertiary alcohol |
| Phenylithium (C₆H₅Li) | Felkin-Anh adduct | Tertiary alcohol |
| Phenylmagnesium bromide (C₆H₅MgBr) | Chelation-controlled adduct | Tertiary alcohol |
Other important nucleophilic additions include the Reformatsky reaction, which utilizes an organozinc reagent derived from an α-halo ester to form β-hydroxy esters. openochem.orgsemanticscholar.org The Wittig reaction and its Horner-Wadsworth-Emmons variant provide a powerful method for olefination, converting the carbonyl group into a carbon-carbon double bond with predictable stereochemistry. chemistnotes.commasterorganicchemistry.com
Condensation reactions provide another avenue for functionalizing the carbonyl group. These reactions typically involve the initial nucleophilic addition to the carbonyl followed by a dehydration step.
The Knoevenagel condensation involves the reaction of the cyclopentanone (B42830) with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives) in the presence of a weak base to yield an α,β-unsaturated product. ox.ac.uk The Mannich reaction is a three-component condensation of the ketone, an amine (primary or secondary), and a non-enolizable aldehyde (like formaldehyde) to produce β-amino-carbonyl compounds, known as Mannich bases. researchgate.net
A particularly powerful transformation is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a new six-membered ring onto the cyclopentanone core, leading to the formation of a substituted cyclohexenone. researchgate.netnih.gov
| Reaction | Reagents | Product Type |
| Knoevenagel Condensation | Malononitrile, piperidine | α,β-Unsaturated dinitrile |
| Mannich Reaction | Formaldehyde (B43269), Dimethylamine HCl | β-Aminoketone |
| Robinson Annulation | Methyl vinyl ketone, base | Fused cyclohexenone |
Reactions at the Alpha-Carbon and Adjacent Stereocenters
The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophilic intermediate for a variety of carbon-carbon bond-forming reactions.
The generation of an enolate from 2-((Methoxymethoxy)methyl)cyclopentanone allows for the introduction of alkyl or other functional groups at the α-position. The regioselectivity of enolate formation is a critical consideration. Deprotonation can occur at either the C2 or C5 position.
Kinetic Enolate: Formed by using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures. The proton is removed from the less substituted and more accessible C5 position. youtube.comadichemistry.comresearchgate.net
Thermodynamic Enolate: Formed under equilibrating conditions, typically with a weaker base at higher temperatures. The more substituted and thermodynamically more stable enolate at the C2 position is favored. youtube.comharvard.edu
Once formed, the enolate can be trapped with an electrophile, such as an alkyl halide, to yield the α-alkylated product. The stereochemistry of this alkylation is influenced by the direction of approach of the electrophile to the enolate. This strategy has been extensively used in the synthesis of natural products like prostaglandins, where the stereocontrolled introduction of side chains on a cyclopentanone core is crucial. openochem.orgnih.gov
| Base/Conditions | Enolate Formed | Alkylation Product |
| LDA, -78 °C | Kinetic (at C5) | 2-((Methoxymethoxy)methyl)-5-alkylcyclopentanone |
| NaH, reflux | Thermodynamic (at C2) | 2-((Methoxymethoxy)methyl)-2-alkylcyclopentanone |
The enolate of this compound can also act as a nucleophile in aldol reactions, adding to the carbonyl group of an aldehyde or another ketone. researchgate.net The stereochemical outcome of the aldol reaction is dependent on the geometry of the enolate (E or Z) and the reaction conditions, often explained by the Zimmerman-Traxler model which proposes a chair-like six-membered transition state. thieme-connect.com
The Mukaiyama aldol reaction, which employs a silyl (B83357) enol ether in the presence of a Lewis acid, offers a milder alternative for controlling the regioselectivity and stereoselectivity of the aldol addition. researchgate.netthieme-connect.com
| Reaction | Electrophile | Key Features |
| Aldol Addition | Benzaldehyde | Forms a β-hydroxy ketone. Stereoselectivity is crucial. |
| Mukaiyama Aldol | Benzaldehyde, TiCl₄ | Utilizes a silyl enol ether; Lewis acid promoted. |
Transformations Involving the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a common protecting group for alcohols due to its stability under a wide range of conditions, including basic, nucleophilic, and many organometallic reactions. nih.gov However, it is sensitive to acidic conditions.
The cleavage of the MOM ether to reveal the free alcohol is typically achieved by treatment with an acid catalyst, such as hydrochloric acid in methanol (B129727) or a solid-supported acid. umich.edumasterorganicchemistry.comnih.gov Lewis acids, such as zinc bromide in the presence of a thiol, can also be used for selective deprotection under mild conditions. The choice of deprotection conditions is critical, especially in the presence of other acid-sensitive functional groups.
The stability of the MOM group under basic and organometallic conditions allows for extensive modifications at the carbonyl and α-carbon positions of the cyclopentanone ring without affecting the protected hydroxyl group on the side chain. This orthogonality is a key feature in multi-step syntheses.
| Reagent/Condition | Outcome | | :--- | :--- | :--- | | HCl, Methanol | Cleavage to the corresponding alcohol | | ZnBr₂, n-PrSH | Selective cleavage under mild conditions | | Organolithium Reagents | MOM group is stable | | Grignard Reagents | MOM group is stable | | Strong Bases (e.g., LDA) | MOM group is stable |
Strategic Applications of 2 Methoxymethoxy Methyl Cyclopentanone in Target Oriented Synthesis
Precursors for Carbocyclic Nucleoside Analogs
Carbocyclic nucleoside analogs, where the furanose oxygen is replaced by a methylene (B1212753) group, are a critical class of therapeutic agents known for their antiviral and anticancer properties. This structural modification imparts greater metabolic stability by preventing enzymatic cleavage of the N-glycosidic bond. The synthesis of these analogs often relies on chiral cyclopentane-based intermediates that can be elaborated to introduce the nucleobase and mimic the hydroxyl groups of a natural ribose sugar.
2-((Methoxymethoxy)methyl)cyclopentanone is a strategic precursor for this class of molecules. The protected hydroxymethyl group at the C2 position can be readily converted into a functional equivalent of the C5' hydroxymethyl group of a natural nucleoside. The cyclopentanone (B42830) carbonyl allows for the introduction of hydroxyl groups and the eventual installation of a nucleobase with controlled stereochemistry.
A general synthetic approach involves:
Stereoselective Reduction: The ketone is reduced to a cyclopentanol, establishing the first stereocenter corresponding to the C1' position.
Functionalization: The newly formed alcohol can be converted into a leaving group or an activated species for the subsequent coupling with a nucleobase.
Nucleobase Installation: The nucleobase (e.g., purine or pyrimidine) is introduced, typically via a Mitsunobu reaction or a palladium-catalyzed allylic substitution, to form the crucial C-N bond. researchgate.net
Deprotection: Removal of the methoxymethyl (MOM) ether and other protecting groups yields the final carbocyclic nucleoside analog. nih.gov
This strategy allows for a modular synthesis, where different nucleobases can be incorporated to generate a library of potential therapeutic agents. nih.gov
Table 1: Key Transformations in Carbocyclic Nucleoside Analog Synthesis
| Step | Transformation | Reagents & Conditions | Purpose |
| 1 | Stereoselective Ketone Reduction | NaBH₄, CeCl₃ (Luche reduction) or Chiral reducing agents (e.g., CBS catalyst) | To create the C1'-OH equivalent with specific stereochemistry. |
| 2 | Hydroxyl Group Activation | TsCl, pyridine or MsCl, Et₃N | To convert the alcohol into a good leaving group for nucleophilic substitution. |
| 3 | Nucleobase Coupling (Sₙ2) | Purine/pyrimidine salt, base (e.g., NaH) in DMF | To form the key bond between the carbocyclic core and the nucleobase. |
| 4 | MOM Group Deprotection | Acidic conditions (e.g., HCl in MeOH) | To reveal the primary C5'-OH equivalent. |
Intermediates in Natural Product Total Synthesis
The cyclopentanone core is a recurring motif in a wide array of natural products. As such, this compound represents a valuable chiral building block for constructing these complex targets.
Secosteroids are a class of steroids in which one of the rings of the core steroid nucleus has been cleaved. The 9,11-secosteroids, for example, are characterized by the cleavage of the C9-C11 bond of the C-ring. taltech.ee Total synthesis of these molecules often employs a convergent strategy, where the A,B-ring system and the D-ring are synthesized separately and then coupled. researchgate.net
Substituted cyclopentanones are essential synthons for the D-ring of secosteroids. elsevierpure.com this compound is an ideal precursor for a functionalized D-ring fragment. The existing side chain can be elaborated to form the characteristic steroid side chain, while the cyclopentanone ring provides the scaffold for introducing the necessary stereocenters. A synthetic strategy might involve the conjugate addition of an A,B-ring synthon to an α,β-unsaturated cyclopentenone derived from the title compound, thereby forming the crucial C8-C14 bond and setting the stage for further cyclizations and functional group manipulations.
The total synthesis of intricate diterpenoids like Cotylenin A, a potent inducer of differentiation in myeloid leukemia cells, presents significant synthetic challenges. The aglycone of Cotylenin A, known as cotylenol, features a complex fused ring system. Convergent strategies have been developed where key fragments are assembled late in the synthesis. One such key fragment is a highly substituted cyclopentane (B165970) derivative that participates in an aldol (B89426) coupling reaction to construct the core structure. nih.gov
While known syntheses may start from other precursors like (R)-limonene oxide, a functionalized building block such as this compound could serve as a valuable alternative starting material for the cyclopentanone fragment. The protected hydroxymethyl group offers a versatile handle for chain extension or modification, while the ketone allows for stereocontrolled aldol reactions to couple with other advanced intermediates, ultimately leading to the diterpenoid carbon skeleton.
Pactamycin is a potent antitumor antibiotic featuring a dense arrangement of functional groups, including five contiguous stereocenters on an aminocyclopentitol core. nih.gov Its structural complexity has made it a formidable target for total synthesis, with successful routes requiring highly innovative and stereoselective methods. uci.edu
The synthesis of the pactamycin core involves the careful and sequential installation of multiple amine and hydroxyl groups onto a five-membered ring. nih.gov Although prominent syntheses have been achieved starting from precursors like 2,4-pentanedione or through the desymmetrization of cyclohexadiene, the use of a pre-functionalized cyclopentanone is a conceptually straightforward approach. nih.govacs.org this compound could serve as a foundational building block where the ketone provides an entry point for introducing nitrogen and oxygen functionalities via reactions such as asymmetric aminoxylation, Henry reactions, or Mannich reactions. The existing C2 side chain could be chemically modified to install the requisite stereocenter at the adjacent carbon.
Table 2: Strategic Reactions for Aminocyclitol Core Construction
| Reaction Type | Reagents | Purpose |
| Asymmetric Mannich Reaction | Aldehyde, Amine, Chiral Catalyst (e.g., Proline) | Introduction of an amino group β to the carbonyl with stereocontrol. |
| Nitroaldol (Henry) Reaction | Nitromethane, Base | Introduction of a nitro group, which can be reduced to an amine. |
| Diastereoselective Reduction | NaBH₄, Luche Reagents | Controlled formation of hydroxyl groups. |
| Aziridination/Ring-Opening | Chiral Aziridinating Agent, Nucleophile (e.g., NaN₃) | Introduction of adjacent amino and hydroxyl functionalities. nih.gov |
LL-Z1640-2 is a naturally occurring 14-membered resorcylic acid lactone with potent kinase inhibitory activity. acs.orgnih.gov Its structure contains a macrocycle fused to an aromatic ring. The total synthesis of such macrocycles is a significant undertaking, often relying on key fragments that are coupled and cyclized in the final stages. researchgate.net While the structure of LL-Z1640-2 itself is not spirocyclic, the synthesis of complex macrocycles can involve spirocyclic intermediates or strategies where cyclic ketones are used to build stereochemically rich side chains.
Cyclopentanone derivatives can be converted into spirocyclic systems through various methods, such as intramolecular alkylations or ring-closing metathesis. For instance, the α-position of this compound can be alkylated with a bifunctional reagent, followed by an intramolecular cyclization to form a spiro-fused ring. This spirocyclic intermediate can then be cleaved and elaborated to form a linear chain with defined stereocenters, ready for macrocyclization. This approach allows the compact, rigid structure of the cyclopentane ring to serve as a template for establishing stereochemistry that is ultimately translated to the flexible macrocyclic product.
Precursors for Other Complex Organic Molecules
Beyond the specific examples above, the inherent reactivity of this compound makes it a broadly applicable starting material in organic synthesis. The combination of a ketone and a protected primary alcohol in a stereodefined manner is a powerful platform for generating molecular complexity.
The ketone can undergo a wide range of transformations, including:
Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.
Baeyer-Villiger oxidation to form a lactone, expanding the ring and introducing new functionality.
Robinson annulation to build a new six-membered ring fused to the cyclopentane core.
Asymmetric catalysis to introduce new stereocenters adjacent to the carbonyl.
Simultaneously, the MOM-protected hydroxymethyl side chain can be deprotected and oxidized to an aldehyde for further C-C bond formation, or converted to other functional groups. This dual functionality allows for the divergent synthesis of numerous complex scaffolds from a single, readily accessible starting material. For example, intramolecular reactions between a derivative of the ketone and a derivative of the side chain can lead to the formation of bicyclic systems common in many natural products. nih.gov
Formation of Substituted Indanones and Related Polycyclesthermofisher.com
Information regarding the conversion of This compound into substituted indanones or other polycyclic structures could not be located in the surveyed scientific literature. Standard methods for indanone synthesis, such as the Nazarov cyclization or intramolecular Friedel-Crafts reactions, typically involve different precursor molecules. There is no available data detailing a synthetic route that utilizes the specified cyclopentanone derivative for this purpose.
Synthesis of Functionalized Piperidine Alkaloidsresearchgate.net
Similarly, no documented synthetic pathways were found that employ This compound as a starting material for the construction of functionalized piperidine alkaloids. The synthesis of piperidine rings, a common core in many alkaloids, is typically achieved through methods like aza-Diels-Alder reactions, catalytic hydrogenation of pyridine derivatives, or intramolecular cyclization of amino-aldehydes or ketones. The scientific literature does not describe a route that begins with the specified compound to yield a piperidine-containing structure.
Mechanistic and Computational Investigations in Cyclopentanone Chemistry
Elucidation of Reaction Mechanisms in Cyclopentanone (B42830) Transformations
The elucidation of reaction mechanisms is fundamental to controlling the outcomes of chemical reactions. For substituted cyclopentanones like 2-((Methoxymethoxy)methyl)cyclopentanone, several reaction classes are of primary importance, including enolate formation and subsequent reactions, cycloadditions, and rearrangements. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these transformations.
One area of significant investigation is the mechanism of radical-mediated C-C bond cleavage in unstrained cycloketoness. researchgate.net For a molecule such as this compound, the presence of the ether-containing side chain can influence the regioselectivity of such cleavages. Theoretical calculations can predict the relative stability of the potential radical intermediates, thereby indicating the most likely bond to be cleaved under specific reaction conditions. For instance, an intramolecularly generated radical could preferentially abstract a hydrogen atom from the carbon alpha to both the carbonyl and the side chain, leading to a specific ring-opening pathway.
Furthermore, the reactions of cyclopentanone derivatives with radicals, such as the hydroxyl (OH) radical, have been studied computationally. acs.org These studies reveal that both abstraction of hydrogen atoms and addition to the carbonyl group are possible pathways. For this compound, computational models can determine the activation barriers for hydrogen abstraction from the different positions on the ring and the side chain, providing insight into the initial steps of its oxidation or degradation pathways. The methoxymethyl group can influence the electronic properties of the cyclopentanone ring, potentially altering the reaction rates compared to unsubstituted cyclopentanone.
The table below summarizes key mechanistic aspects of cyclopentanone transformations that are applicable to this compound, based on studies of related compounds.
| Reaction Type | Key Mechanistic Features | Influence of 2-((Methoxymethoxy)methyl) Substituent | Computational Insights |
| Enolate Alkylation | Formation of a planar enolate intermediate, followed by attack of an electrophile. | The substituent can sterically hinder one face of the enolate, leading to diastereoselective alkylation. | DFT calculations can model the transition states for alkylation from both faces to predict the diastereomeric ratio. |
| Radical C-C Cleavage | Formation of a radical intermediate, followed by β-scission to open the ring. | The substituent can stabilize or destabilize adjacent radical centers, influencing the regioselectivity of cleavage. | Calculation of bond dissociation energies and radical stabilization energies can predict the most likely cleavage pathway. researchgate.net |
| Reaction with OH Radicals | H-atom abstraction or OH addition to the carbonyl. | The ether oxygen in the side chain can influence the electron density of the carbonyl and the lability of adjacent C-H bonds. | Potential energy surface calculations can map the barriers for different abstraction and addition pathways. acs.org |
| Ring Expansion | Rearrangement of a cyclopropyl ketone precursor to a cyclopentanone. | The substituent can be introduced before or after the ring expansion, with its steric and electronic properties influencing the feasibility and outcome of the rearrangement. | Mechanistic studies using DFT can elucidate the concerted or stepwise nature of the ring expansion and the structure of transition states. |
Theoretical Studies on Stereoselectivity and Diastereoselectivity in Cyclopentanone Synthesis
The control of stereochemistry is a paramount challenge in the synthesis of complex molecules. For this compound, the stereocenter at the 2-position is a key feature. Theoretical studies play a crucial role in understanding and predicting the stereochemical outcomes of reactions that form or modify this stereocenter. The synthesis of chiral cyclopentenones, which are common precursors to substituted cyclopentanones, has been extensively reviewed, with many strategies relying on asymmetric catalysis or the use of chiral auxiliaries. acs.orgacs.org
Computational models can be used to investigate the origins of stereoselectivity in these reactions. For example, in an asymmetric Michael addition to a cyclopentenone to install the methoxymethyl side chain, DFT calculations can model the transition states of the reaction with a chiral catalyst. By comparing the energies of the transition states leading to the different stereoisomers, the enantiomeric excess can be predicted. These models often reveal that non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate, catalyst, and reagent are the determining factors for stereoselectivity.
In reactions involving a pre-existing stereocenter, such as the reduction of the carbonyl group in this compound, computational studies can predict the diastereoselectivity. The Felkin-Anh and Cram chelation models provide a qualitative framework for predicting the outcome, but computational methods can offer a more quantitative analysis by calculating the energies of the competing transition states. The methoxymethyl group can act as a chelating group with certain reducing agents, leading to a high degree of diastereoselectivity.
The following table outlines key factors influencing stereoselectivity in the synthesis of 2-substituted cyclopentanones and how they can be analyzed computationally.
| Stereocontrolling Element | Mechanism of Stereocontrol | Applicability to this compound | Computational Approach |
| Chiral Catalyst | Formation of diastereomeric transition states with different energies. | In asymmetric conjugate additions or alkylations to form the C2-side chain bond. | Modeling the catalyst-substrate complex and calculating the energy difference between the diastereomeric transition states. |
| Chiral Auxiliary | The auxiliary blocks one face of the molecule, directing the attack of a reagent to the opposite face. | An auxiliary attached to the cyclopentanone precursor can direct the introduction of the methoxymethyl group. | Calculating the steric hindrance imposed by the auxiliary in different conformations. |
| Substrate Control | A pre-existing stereocenter directs the stereochemical outcome of a subsequent reaction. | The stereocenter at C2 will direct the stereochemistry of reactions at the carbonyl or other positions on the ring. | Conformational analysis of the ground state and modeling of the diastereomeric transition states. |
| Chelation Control | A Lewis basic group in the substrate coordinates to a metal-containing reagent, leading to a rigid transition state. | The ether oxygens in the methoxymethyl group can chelate to metal hydrides during carbonyl reduction. | Modeling the chelated transition state and comparing its energy to non-chelated transition states. |
Computational Modeling of Reaction Pathways and Intermediates
Computational modeling provides a powerful lens through which to view the dynamic process of a chemical reaction, allowing for the characterization of fleeting intermediates and high-energy transition states that are often inaccessible to experimental observation. For transformations involving this compound, computational chemistry can map out the entire reaction coordinate, providing a detailed picture of the energy landscape.
Methods such as DFT and higher-level ab initio calculations (e.g., CCSD(T)) are used to optimize the geometries of reactants, products, intermediates, and transition states. acs.orgacs.org Frequency calculations are then performed to confirm the nature of these stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies. Intrinsic Reaction Coordinate (IRC) calculations can be used to verify that a transition state connects the correct reactant and product. acs.org
Furthermore, computational models are invaluable for understanding complex, multi-step reaction cascades. The synthesis of functionalized cyclopentanones often involves tandem reactions where the product of one step is the reactant for the next. researchgate.net Computational modeling can help to unravel these intricate pathways, identify key intermediates, and explain the observed selectivity. For example, in a tandem Michael addition-cyclization reaction to form a bicyclic system from this compound, modeling could confirm the proposed sequence of events and rule out alternative mechanistic possibilities.
The table below summarizes various computational methods and their applications in modeling the reaction pathways of functionalized cyclopentanones.
| Computational Method | Information Obtained | Application to this compound Chemistry |
| Density Functional Theory (DFT) | Geometries, energies, vibrational frequencies of stationary points. | Mapping potential energy surfaces for a wide range of reactions, predicting reaction mechanisms and stereoselectivity. researchgate.netacs.orgrsc.orgmdpi.com |
| Coupled Cluster Theory (e.g., CCSD(T)) | Highly accurate single-point energies. | Refining the energies of key transition states and intermediates calculated with DFT to obtain more accurate activation barriers and reaction enthalpies. acs.org |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting a transition state to reactants and products. | Confirming the connectivity of transition states and visualizing the reaction pathway. acs.org |
| Molecular Dynamics (MD) | Simulating the time evolution of a system. | Exploring the conformational space of flexible molecules like this compound and studying solvent effects on reaction pathways. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density to characterize chemical bonds and non-covalent interactions. | Investigating the nature of bonding in transition states and identifying key stabilizing interactions that control stereoselectivity. rsc.org |
Future Perspectives in the Chemistry of 2 Methoxymethoxy Methyl Cyclopentanone
Development of Novel and Sustainable Synthetic Routes
The future development of synthetic routes for 2-((Methoxymethoxy)methyl)cyclopentanone is expected to align with the principles of green chemistry, focusing on environmental benignity and sustainability. yedarnd.com Current methods for producing substituted cyclopentanones often rely on classic reactions like the ketonic decarboxylation of adipic acid or multi-step sequences involving alkylation, which may not be ideal in terms of atom economy or environmental impact. nih.govorganic-chemistry.org
Future research will likely target the development of catalytic processes that utilize renewable feedstocks and environmentally friendly reagents. yedarnd.comresearchgate.net One promising area is the use of electrochemistry, which employs simple electrons as oxidants, replacing traditional stoichiometric oxidants and often using green solvents like water and acetone. rsc.orgrsc.org Another avenue involves the development of novel catalysts, such as polyoxometalates (POMs), for highly selective aerobic oxidation reactions. yedarnd.com These approaches could offer revolutionary green oxidative chemistry techniques. yedarnd.com The goal is to create pathways that are not only efficient but also minimize waste and avoid the use of hazardous materials. organic-chemistry.orgrsc.org
| Synthetic Strategy | Description | Potential Advantages |
| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions, potentially involving the functionalization of a cyclopentanone (B42830) precursor. rsc.orgrsc.org | Use of clean reagents (electrons), mild reaction conditions, high selectivity, reduced waste. rsc.org |
| Biocatalysis | Employs enzymes or whole-organism catalysts to perform specific transformations, such as the asymmetric reduction of a precursor or the installation of the side chain. | High enantioselectivity, mild conditions (aqueous media, room temperature), biodegradable catalysts. |
| Catalysis with Earth-Abundant Metals | Replaces precious metal catalysts (e.g., Palladium, Rhodium) with more abundant and less toxic alternatives like Iron or Copper for cyclization or functionalization reactions. | Lower cost, reduced toxicity, increased sustainability. |
| Renewable Feedstock Conversion | Develops routes starting from biomass-derived materials, such as furfural, which can be converted to cyclopentanone derivatives through hydrogenation and rearrangement reactions. researchgate.net | Reduces reliance on petrochemicals, utilizes renewable resources, potential for a circular economy. researchgate.net |
Exploration of Undiscovered Reactivity Profiles
The unique structure of this compound, featuring both a ketone carbonyl group and a MOM ether, presents opportunities for exploring novel reactivity. The chemical behavior of this molecule is influenced by the interplay between these two functional groups.
The ketone moiety is known to undergo a wide range of transformations. For instance, the α-carbon can be deprotonated to form an enolate, which can then react with various electrophiles, allowing for further functionalization. researchgate.net The carbonyl group itself is susceptible to nucleophilic attack, leading to the formation of alcohols, or can participate in condensation and amination reactions. scirp.orgresearchgate.net
The methoxymethyl (MOM) ether is a common protecting group for alcohols, stable to many nucleophilic and basic conditions but typically cleaved by Lewis or Brønsted acids. wikipedia.orgorganic-chemistry.org Future research could investigate the intramolecular reactivity between the ketone and the MOM ether side chain. For example, under specific catalytic conditions, the carbonyl oxygen could coordinate to a Lewis acid, activating the molecule for a cyclization reaction involving the MOM ether. The proximity of the ether oxygen might also influence the stereochemical outcome of reactions at the carbonyl group or the α-carbon through chelation control. Exploring photochemical reactions, such as the Norrish type II reaction, could also reveal unique pathways influenced by the methoxymethyl group. scholarsresearchlibrary.com
| Functional Group | Known Reactivity | Potential Undiscovered Reactivity |
| Ketone | Nucleophilic addition, α-functionalization, condensation reactions, reductive amination. researchgate.netscirp.orgresearchgate.net | Photochemical rearrangements (e.g., Norrish Type II) influenced by the ether side chain; intramolecular cyclizations. scholarsresearchlibrary.com |
| MOM Ether | Protection of an alcohol, cleaved by acid. wikipedia.orgorganic-chemistry.org | Participation as an internal nucleophile after activation; directing group for stereoselective reactions at the cyclopentanone ring. |
| Combined System | - | Chelation-controlled reductions or additions to the carbonyl; tandem deprotection-cyclization reactions to form bicyclic products. |
Expanded Applications in Advanced Organic and Medicinal Chemistry Synthesis
Functionalized five-membered carbocycles are valuable building blocks in the synthesis of natural products and biologically active molecules. researchgate.net The cyclopentanone core is a key structural feature in fragrances like jasmone (B1672801), as well as in a variety of pharmaceuticals. wikipedia.org The cyclopentenone moiety, a related structure, is found in numerous compounds with potential anticancer properties. researchgate.netresearchgate.net
Given its structure as a protected hydroxymethyl-substituted cyclopentanone, this compound is a promising building block for complex molecular architectures. eurekaselect.comresearchgate.netrsc.org The protected primary alcohol allows for extensive modification of the cyclopentanone core before its deprotection and subsequent transformation. This makes it a valuable intermediate for the synthesis of prostaglandins, carbocyclic nucleosides, and other complex natural products that feature a five-membered ring with a functionalized side chain. researchgate.netrsc.org
In medicinal chemistry, the focus on three-dimensional molecular shapes to explore new chemical space has increased. molport.com The cyclopentane (B165970) scaffold provides a non-flat, rigid core that can be stereochemically decorated to interact specifically with biological targets. researchgate.net Future applications could see this building block used in the generation of compound libraries for drug discovery, targeting areas such as oncology, inflammation, and infectious diseases. researchgate.netmdpi.com The introduction of the cyclopentenone moiety into molecules has been shown to boost their anticancer potential, suggesting a possible synthetic modification of the title compound to enhance its biological activity. researchgate.net
| Field | Potential Application of this compound | Rationale |
| Natural Product Synthesis | Intermediate for prostaglandins, jasmonates, and carbocyclic nucleosides. wikipedia.orgresearchgate.net | Provides a functionalized C5 ring, a common structural motif in these classes of molecules. The protected side chain allows for late-stage manipulations. |
| Medicinal Chemistry | Scaffold for the development of novel therapeutic agents (e.g., anticancer, antiviral). researchgate.netrsc.org | The cyclopentane core is a proven pharmacophore. researchgate.net The molecule can be elaborated into diverse structures for screening. |
| Fragrance Industry | Precursor to jasmine-like fragrances. wikipedia.org | The 2-substituted cyclopentanone structure is the basis for many jasmone analogs. |
| Materials Science | Monomer for the synthesis of specialty polymers. | The bifunctional nature of the molecule (after deprotection) could allow for polymerization into polyesters or other functional materials. |
Advanced Computational Studies for Rational Reaction Design and Optimization
Computational chemistry has become an indispensable tool in modern chemical research, enabling the study of reaction mechanisms, prediction of molecular properties, and rational design of new molecules and catalysts. rsc.orgcuny.eduschrodinger.com For a molecule like this compound, computational methods offer significant opportunities to guide future research.
Density Functional Theory (DFT) can be employed to investigate the thermodynamics and kinetics of potential synthetic routes, helping to optimize reaction conditions for higher yields and selectivity. scholarsresearchlibrary.comacs.orgmdpi.com It can also be used to explore the undiscovered reactivity profiles mentioned earlier, for instance, by calculating the energy barriers for hypothetical intramolecular cyclization pathways or by studying the conformational preferences of the molecule that may dictate stereochemical outcomes. acs.orgnih.govfrontiersin.org
In the context of medicinal chemistry, computational tools are central to rational drug design. nih.gov Molecular docking simulations could be used to predict how derivatives of this compound might bind to specific protein targets. nih.gov By understanding these interactions at an atomic level, chemists can design and synthesize new compounds with improved potency and selectivity, accelerating the drug discovery process. rsc.orgnih.gov Furthermore, machine learning approaches are emerging that can rapidly screen vast virtual libraries of compounds, identifying promising candidates for synthesis and testing. schrodinger.com
| Computational Method | Application to this compound | Projected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and transformation; prediction of spectroscopic properties (NMR, IR). scholarsresearchlibrary.comacs.orgmdpi.com | Optimization of synthetic routes; understanding of novel reactivity; confirmation of experimental structures. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and solvent effects on reactivity and structure. | Insight into the dominant conformations in solution, which can guide the design of stereoselective reactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions that may govern stereoselectivity or catalytic pathways. royalsocietypublishing.org | Deeper understanding of intramolecular forces and catalyst-substrate interactions. |
| Molecular Docking & Virtual Screening | In silico screening of virtual libraries derived from the core scaffold against biological targets. nih.gov | Identification of promising new drug candidates for synthesis and biological evaluation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
